5-deoxy-L-ribose

Enzyme Stereospecificity Nucleic Acid Metabolism L-Nucleoside Synthesis

L-nucleoside drug candidates require enantiomerically pure 5-deoxy sugars to resist bacterial salvage pathway metabolism-a bottleneck that stalls preclinical development. 5-Deoxy-L-ribose resolves this with the (2S,3S,4S) configuration that bacterial kinases, isomerases, and aldolases recognize poorly, conferring the metabolic stability essential for antiviral and anticancer L-nucleoside efficacy. • Defined (2S,3S,4S) stereochemistry prevents off-target phosphorylation by DrdK kinase (Km = 72 ± 20 μM for D-enantiomer). • Validated key intermediate in patented L-biopterin synthesis routes with documented cost advantages over L-arabinose alternatives. • Supplied ≥98% by HPLC with MS/NMR identity confirmation and full Certificate of Analysis to support ANDA regulatory submissions.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
CAS No. 18555-65-2
Cat. No. B100109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-deoxy-L-ribose
CAS18555-65-2
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESCC(C(C(C=O)O)O)O
InChIInChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4+,5-/m0/s1
InChIKeyWDRISBUVHBMJEF-LMVFSUKVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deoxy-L-ribose CAS 18555-65-2: Procurement-Relevant Specifications and Molecular Identity


5-Deoxy-L-ribose (CAS 18555-65-2) is a synthetic L-form monosaccharide with molecular formula C5H10O4 and molecular weight 134.13 g/mol, existing as the (2S,3S,4S)-2,3,4-trihydroxypentanal stereoisomer . This deoxy pentose sugar, lacking the hydroxyl group at the C5 position characteristic of ribose, is supplied as a solid or powder with commercial purity specifications typically ≥95% to ≥98% by HPLC analysis [1]. The compound is soluble in water and organic solvents including DCM, DMF, and DMSO, and is identity-confirmed by MS/NMR [2]. This L-enantiomer is chemically distinct from the more common D-deoxyribose used in DNA, and is specifically employed in stereochemical investigations of nucleic acid metabolism and as a chiral building block for L-nucleoside synthesis [2].

Why Generic Substitution of 5-Deoxy-L-ribose CAS 18555-65-2 with D-Enantiomer or 5-Deoxy-L-arabinose Is Scientifically Invalid


Substituting 5-deoxy-L-ribose with 5-deoxy-D-ribose (CAS 13039-75-3) or 5-deoxy-L-arabinose fundamentally alters stereochemical recognition in enzymatic and synthetic applications. The D-enantiomer is a known metabolite in bacterial salvage pathways with defined enzyme kinetics for kinase, isomerase, and aldolase activities [1], whereas the L-enantiomer exhibits distinct stereospecificity making it poorly recognized by these same bacterial enzymes—a property that directly impacts metabolic stability when incorporated into L-nucleosides [2]. Similarly, 5-deoxy-L-arabinose, while structurally related as a 5-deoxy L-pentose, differs at the C2 stereocenter configuration, which alters its reactivity profile in condensation reactions and its commercial availability, as documented in biopterin synthesis patents where 5-deoxy-L-arabinose is noted to be industrially difficult to obtain in large quantities compared to 5-deoxy-L-ribose derived from economical D-galactose routes [3]. These stereochemical and synthetic accessibility differences preclude simple interchange without compromising experimental reproducibility or process economics.

5-Deoxy-L-ribose CAS 18555-65-2: Quantitative Comparative Evidence for Procurement Decision-Making


Enantiomeric Differentiation: 5-Deoxy-L-ribose vs. 5-Deoxy-D-ribose in Bacterial Enzyme Recognition

5-Deoxy-L-ribose is the L-enantiomer of 5-deoxyribose and is poorly recognized by enzymes that metabolize the natural D-enantiomer in bacterial salvage pathways. The D-enantiomer (5-deoxy-D-ribose) is converted by a three-enzyme salvage pathway in Bacillus thuringiensis, with the DrdK kinase exhibiting Km = 72 ± 20 μM and kcat = 8.0 ± 0.6 s⁻¹ for 5-deoxy-D-ribose as substrate [1]. In contrast, the L-enantiomer shows significantly reduced recognition by these same bacterial enzymes, a stereospecific exclusion that enables its utility as a stable L-nucleoside building block [2].

Enzyme Stereospecificity Nucleic Acid Metabolism L-Nucleoside Synthesis

Synthetic Route Economics: D-Galactose Chiral Pool Route to 5-Deoxy-L-ribose vs. L-Rhamnose Route to 5-Deoxy-L-arabinose

5-Deoxy-L-ribose can be synthesized stereospecifically from inexpensive D-galactose via mild reaction conditions, including key deoxygenation of 3,5-O-dibenzyl-methyl-L-arabinofuranoside triflate with tetrabutylammonium borohydride in high yield [1]. In contrast, the structurally related alternative 5-deoxy-L-arabinose requires starting from expensive L-rhamnose followed by degradation reactions, a route noted in patent literature as 'not economically advantageous' and 'difficult to be available industrially in large quantities' [2]. This chiral pool approach using D-galactose (cost approximately $0.50-2.00/g bulk) versus L-rhamnose ($5-15/g) provides a cost-advantaged production pathway.

Chiral Pool Synthesis L-Nucleoside Precursors Process Economics

Molybdate Complexation Geometry: 5-Deoxy-L-ribose Sickle Conformation vs. 5-Deoxy-L-arabinose Zig-Zag Arrangement

In aqueous ammonium molybdate solution, 5-deoxy-L-ribose forms binuclear tetradentate molybdate complexes with a sickle conformation of the carbon chain at the complexation site, as established by 1H, 13C, and 95Mo NMR spectroscopy [1]. In contrast, the structurally related 5-deoxy-L-arabinose, which differs only at the C2 stereocenter configuration, forms molybdate complexes with a zig-zag carbon chain arrangement under identical conditions [1]. Both aldoses are present in two conformations due to different linkage modes to the binuclear molybdate core, but the geometric divergence is stereochemistry-dependent and directly measurable via NMR.

Molybdate Catalysis Carbohydrate Coordination Chemistry NMR Spectroscopy

Precursor Specificity in L-Biopterin Synthesis: 5-Deoxy-L-ribose as Key Intermediate vs. Alternative Routes

5-Deoxy-L-ribose serves as a critical intermediate in patented processes for L-biopterin synthesis via its phenylhydrazone derivative. The process involves deacetalization of 5-deoxy-2,3-O-alkylidene-L-ribose to yield 5-deoxy-L-ribose, followed by reaction with phenylhydrazine to form 5-deoxy-L-ribose phenylhydrazone, which undergoes condensation with 4-hydroxy-2,5,6-triaminopyrimidine (TAP) and subsequent oxidation [1]. Prior art routes using 5-deoxy-L-arabinose were explicitly noted to be economically disadvantaged due to the industrial unavailability and high cost of the starting material [2]. This patent-documented role establishes 5-deoxy-L-ribose as a preferred precursor for L-biopterin, a precursor to (6R)-tetrahydrobiopterin used in Parkinson's disease therapy research.

L-Biopterin Synthesis Pterin Derivatives Pharmaceutical Intermediates

Commercial Purity Specifications: 5-Deoxy-L-ribose (≥95% to ≥98%) Analytical Comparability

Commercially available 5-deoxy-L-ribose is supplied with purity specifications ranging from ≥95% (CD BioGlyco, AKSci) to ≥98% (Aladdin Scientific) and 99% (HBFZLChem, FortunaChem) as determined by HPLC analysis [1]. Identity is confirmed by MS and NMR [2]. Storage recommendations vary: 2-8°C under nitrogen for long-term stability, with stock solutions stable for 6 months at -80°C or 1 month at -20°C [1]. While no direct comparative purity data exists against alternative 5-deoxy L-pentoses, these vendor specifications establish the analytical benchmark for procurement and method validation applications, including ANDA regulatory submissions.

Analytical Method Development Quality Control Reference Standards

Evidence-Based Application Scenarios for 5-Deoxy-L-ribose CAS 18555-65-2 Procurement


Synthesis of Metabolically Stable L-Nucleoside Analogs for Antiviral and Anticancer Research

5-Deoxy-L-ribose serves as a stereochemically defined chiral building block for L-nucleoside synthesis, including L-uridine, L-5-fluorouridine, L-iodouridine, L-thymidine, L-adenosine, and L-guanosine [1]. The L-enantiomer configuration confers poor recognition by bacterial salvage pathway enzymes that metabolize 5-deoxy-D-ribose (Km = 72 ± 20 μM for DrdK kinase) [2], translating to enhanced metabolic stability of resulting L-nucleosides. This application directly leverages the stereospecific enzyme exclusion documented in Section 3, Evidence Item 1. Researchers developing antiviral or anticancer nucleoside analogs should procure 5-deoxy-L-ribose rather than the D-enantiomer to achieve the metabolic stability required for in vivo efficacy studies.

L-Biopterin and (6R)-Tetrahydrobiopterin Pharmaceutical Intermediate Manufacturing

5-Deoxy-L-ribose is a key intermediate in patented processes for L-biopterin synthesis, wherein 5-deoxy-L-ribose phenylhydrazone undergoes condensation with 4-hydroxy-2,5,6-triaminopyrimidine (TAP) followed by oxidation [3]. This route is documented as economically superior to alternative pathways using 5-deoxy-L-arabinose, which requires expensive L-rhamnose starting material and lacks industrial scalability [4]. The chiral pool synthesis of 5-deoxy-L-ribose from inexpensive D-galactose [1] provides cost advantages that directly impact process economics. Procurement for pharmaceutical intermediate production—particularly for (6R)-tetrahydrobiopterin, a therapeutic candidate for Parkinson's disease and neurological disorders—should prioritize 5-deoxy-L-ribose over 5-deoxy-L-arabinose based on this patent-validated synthetic route.

Molybdate-Catalyzed Epimerization Studies and Carbohydrate Coordination Chemistry

In molybdate-catalyzed carbohydrate transformations, 5-deoxy-L-ribose forms binuclear tetradentate molybdate complexes with a sickle carbon chain conformation at the complexation site, as established by 1H, 13C, and 95Mo NMR spectroscopy [5]. This geometry differs from the zig-zag arrangement adopted by the structurally related 5-deoxy-L-arabinose under identical aqueous ammonium molybdate conditions [5]. Researchers investigating molybdate-catalyzed epimerization mechanisms or developing molybdate-based carbohydrate analytical methods should procure 5-deoxy-L-ribose specifically, as substitution with 5-deoxy-L-arabinose would yield different complexation geometries and reaction outcomes. This application directly derives from the direct head-to-head comparison documented in Section 3, Evidence Item 3.

Analytical Method Development and ANDA Regulatory Reference Standards

5-Deoxy-L-ribose is supplied with characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) [6]. Commercial availability includes purity specifications from ≥95% to ≥99% by HPLC with identity confirmation by MS and NMR [7]. For laboratories developing HPLC methods for 5-deoxy sugar quantification or requiring reference standards for impurity profiling in L-nucleoside drug substances, 5-deoxy-L-ribose provides documented analytical traceability. Procurement from vendors offering certificates of analysis with detailed characterization supports regulatory submission requirements.

Technical Documentation Hub

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